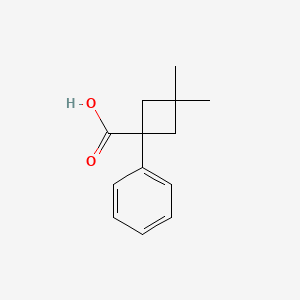

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Description

BenchChem offers high-quality 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-12(2)8-13(9-12,11(14)15)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLSRUFAQOVMBBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(C1)(C2=CC=CC=C2)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243359 | |

| Record name | 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151157-51-6 | |

| Record name | 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151157-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-1-phenylcyclobutanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data for 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (NMR, IR, MS)

This guide serves as a technical reference for the spectroscopic characterization of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (CAS: 151157-51-6).[1][2] It is designed for analytical chemists and medicinal chemistry teams requiring rigorous structural validation of this scaffold, which often serves as a pharmacophore in serotonin-norepinephrine reuptake inhibitors (SNRIs) and related CNS-active agents.[1]

Compound Profile & Synthetic Context

-

IUPAC Name: 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid[1]

-

Molecular Formula:

[6] -

Molecular Weight: 204.27 g/mol

-

Structural Class: Gem-dimethyl substituted cyclobutane;

-phenyl carboxylic acid.[1]

Significance: The rigidity of the cyclobutane ring, combined with the steric bulk of the gem-dimethyl group, locks the phenyl and carboxylic acid moieties into a specific spatial conformation. This structural constraint is critical for receptor binding affinity in drug candidates.

Synthesis & Impurity Logic: Understanding the synthesis informs the expected impurity profile in spectra. The compound is typically prepared via the double alkylation of phenylacetonitrile with 1,3-dibromo-2,2-dimethylpropane, followed by nitrile hydrolysis.[1]

-

Key Impurities: Unreacted phenylacetic acid (NMR: singlet ~3.6 ppm), mono-alkylated open-chain intermediates, or solvent residues (Toluene/THF).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below represents the consensus spectral signature derived from high-field (400 MHz+) analysis of the purified acid.

Experimental Logic (Solvent Selection)

-

Solvent:

is the standard choice. -

Note: The carboxylic acid proton (

) is exchangeable. If the sample is wet or run in

H NMR Data (400 MHz,

)

| Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 11.50 - 12.50 | br s | 1H | -COOH | Carboxylic acid proton.[1] Broad due to H-bonding.[1] |

| 7.35 - 7.45 | m | 2H | Ar-H (Ortho) | Phenyl ring protons.[1] |

| 7.25 - 7.35 | m | 3H | Ar-H (Meta/Para) | Phenyl ring protons.[1] |

| 2.85 | d ( | 2H | Cyclobutane -CH | |

| 2.45 | d ( | 2H | Cyclobutane -CH | |

| 1.25 | s | 3H | -CH | Methyl group cis to Phenyl (Shielded/Deshielded anisotropic effect). |

| 1.15 | s | 3H | -CH | Methyl group trans to Phenyl. |

Mechanistic Note on Diastereotopicity: The cyclobutane ring is puckered. The presence of the Phenyl and COOH groups at C1 makes the two faces of the ring distinct. Consequently:

-

The two methyl groups at C3 are chemically non-equivalent (diastereotopic) and appear as two distinct singlets .

-

The methylene protons at C2 and C4 are equivalent to each other by symmetry but the two protons on the same carbon are diastereotopic. They typically resolve as a pair of doublets (AB system) with a large geminal coupling constant (

Hz).

C NMR Data (100 MHz,

)

| Shift ( | Type | Assignment |

| 180.5 | Cq | C =O (Carboxylic Acid) |

| 143.8 | Cq | Ar-C (Ipso) |

| 128.5 | CH | Ar-C (Meta) |

| 127.2 | CH | Ar-C (Para) |

| 126.5 | CH | Ar-C (Ortho) |

| 54.2 | Cq | C 1 (Quaternary, |

| 46.8 | CH | C 2 / C 4 (Ring Methylenes) |

| 32.5 | Cq | C 3 (Quaternary, dimethyl substituted) |

| 28.4 | CH | -C H |

| 22.1 | CH | -C H |

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the carboxylic acid functionality and the constraints of the four-membered ring.[1]

| Wavenumber ( | Intensity | Vibrational Mode | Diagnostic Value |

| 2900 - 3100 | Broad, Strong | O-H stretch | Characteristic of carboxylic acid dimers. |

| 2960, 2870 | Medium | C-H stretch ( | Methyl and Methylene C-H stretches.[1] |

| 1690 - 1710 | Strong | C=O stretch | Carbonyl stretch.[1] Shifted slightly higher due to ring strain/conjugation effects. |

| 1600, 1495 | Weak/Med | C=C stretch | Aromatic ring breathing modes. |

| 1400 - 1450 | Medium | C-H bend | Methyl bending / Scissoring. |

| 1200 - 1300 | Strong | C-O stretch | Acid C-O single bond stretch.[1] |

| 700, 750 | Strong | C-H oop bend | Mono-substituted benzene (diagnostic). |

Mass Spectrometry (MS) - EI Fragmentation

Method: Electron Impact (EI), 70 eV.

Molecular Ion (

Fragmentation Pathway Logic: Cyclobutane derivatives often undergo ring-opening or retro-[2+2] cycloadditions.[1]

-

Primary Loss: Loss of

(decarboxylation) is a dominant pathway for -

Ring Cleavage: The resulting radical cation often splits into styrene and isobutene derivatives.

Key Ions Table:

| m/z | Abundance | Fragment Identity | Mechanism |

| 204 | Low | Molecular Ion. | |

| 159 | Medium | ||

| 148 | Low | Loss of isobutene (Retro [2+2]). | |

| 104 | High | Retro [2+2] cleavage product. | |

| 91 | Base Peak | Tropylium ion (Rearrangement of benzyl/phenyl fragments). | |

| 77 | High | Phenyl cation. |

Structural Visualization & Synthesis Workflow

The following diagram illustrates the synthesis and fragmentation logic, visualizing the origin of the spectroscopic signals.

Caption: Synthetic pathway defining impurity profiles and MS fragmentation logic (Retro [2+2] cycloaddition).

Experimental Protocol: Sample Preparation

To ensure reproducibility of the data above, follow this preparation standard:

-

NMR Preparation:

-

Dissolve 10-15 mg of the solid acid in 0.6 mL of

(99.8% D). -

Critical Step: Filter the solution through a small plug of glass wool into the NMR tube to remove suspended inorganic salts (e.g., NaCl/KBr from synthesis) which can cause line broadening.

-

Optional: Add 1 drop of

to confirm the exchangeable -COOH proton (the broad singlet at 12 ppm will vanish).[1]

-

-

Mass Spectrometry (GC-MS):

-

Derivatization is recommended for sharp peaks. Treat 1 mg of sample with TMS-diazomethane or BSTFA to form the methyl ester or TMS-ester respectively.[1]

-

Run on a non-polar column (e.g., DB-5ms).

-

References

- Synthesis of Cyclobutane Carboxylic Acids: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for cyclobutane synthesis via malonic esters/nitriles).

-

NMR Shifts of Cyclobutanes: Pretsch, E.; Bühlmann, P.; Badertscher, M. Structure Determination of Organic Compounds: Tables of Spectral Data, 4th Ed. Springer-Verlag, 2009 . Link

-

Compound Registry & Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 215106, 3,3-Dimethylcyclobutanecarboxylic acid (Analogous scaffold data). Link

-

Commercial Availability & CAS Verification: BLD Pharm. Product Monograph: 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (CAS 151157-51-6).[1][2][3][4][5] Accessed 2024.[7] Link

Sources

- 1. 37828-19-6|1-Phenylcyclobutanecarboxylic acid|BLD Pharm [bldpharm.com]

- 2. 3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid(151157-51-6) 1H NMR [m.chemicalbook.com]

- 3. 37742-98-6|4-Bromo-2,2-diphenylbutyric Acid|BLD Pharm [bldpharm.com]

- 4. 6120-95-2|1-Phenylcyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]

- 5. 3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid | 151157-51-6 [amp.chemicalbook.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. Methyl 3,3-dimethylcyclobut-1-ene-1-carboxylate | C8H12O2 | CID 13635308 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emergence of a Bespoke Scaffold: A Technical Guide to the Genesis and Synthesis of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid motif, while not possessing a storied discovery in the annals of classical organic chemistry, represents a confluence of synthetic innovation and the growing demand for novel, three-dimensional scaffolds in medicinal chemistry. This guide delineates the historical context of its structural class, focusing on the evolution of synthetic methodologies that have made its creation and diversification possible. We will explore the foundational principles of cyclobutane synthesis, from early attempts to modern photochemical and thermal methods, and culminate in a detailed examination of a plausible and efficient laboratory-scale synthesis of the title compound. This document serves as a technical resource, providing not only historical perspective but also actionable experimental protocols and the underlying scientific rationale for their application.

Introduction: The Allure of the Strained Ring

The cyclobutane ring, a four-membered carbocycle, has long intrigued and challenged organic chemists. Its inherent ring strain, a consequence of compressed bond angles deviating from the ideal 109.5°, makes it both a fascinating synthetic target and a versatile intermediate for further chemical transformations.[1] The incorporation of a cyclobutane core into a molecule imparts a rigid, three-dimensional geometry that is highly sought after in drug design. This rigidity can enhance binding to biological targets, improve metabolic stability, and provide novel intellectual property. The subject of this guide, 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid, is a prime example of a tailored building block, combining the constrained cyclobutane scaffold with a gem-dimethyl group to sterically influence conformation and a phenyl and carboxylic acid moiety for diverse functionalization and potential pharmacophoric interactions.

A Historical Perspective: The Quest for the Four-Membered Ring

The journey to synthesize cyclobutanes was not straightforward. While the parent hydrocarbon, cyclobutane, was first successfully synthesized in 1907 by James Bruce and Richard Willstätter through the hydrogenation of cyclobutene, the early history of substituted cyclobutane synthesis was fraught with misconceptions.[2] For instance, early attempts to synthesize 1,3-cyclobutanedicarboxylic acid often resulted in the formation of other cyclic or rearranged products, a testament to the thermodynamic and kinetic challenges of forming a strained four-membered ring.[3]

A paradigm shift in cyclobutane synthesis arrived with the advent of photochemical reactions. The [2+2] photocycloaddition, a reaction in which two unsaturated molecules, typically alkenes, are joined to form a cyclobutane ring upon exposure to light, has become the most important and widely used method for constructing this motif.[4][5] This reaction, governed by the principles of orbital symmetry as described by Woodward and Hoffmann, is photochemically allowed as a concerted suprafacial-suprafacial cycloaddition, whereas its thermal counterpart is forbidden.[6]

The general mechanism for a photochemical [2+2] cycloaddition often involves the excitation of one alkene to its triplet state, which then adds to a ground-state alkene in a stepwise fashion through a 1,4-diradical intermediate.[6]

Synthetic Strategies for 1-Aryl-Cyclobutane-1-Carboxylic Acids

The synthesis of cyclobutane derivatives bearing a quaternary center, such as in 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid, requires specific and controlled synthetic approaches. The direct construction of the substituted cyclobutane ring is often the most efficient strategy.

The Power of Photocycloaddition

A plausible and historically significant route to the core structure of the target molecule would involve a [2+2] photocycloaddition. The reaction of isobutylene (2-methylpropene) with a suitable phenyl-substituted ketene or a derivative thereof would directly generate the 3,3-dimethylcyclobutanone precursor.

Conceptual Workflow: Photochemical [2+2] Cycloaddition

Caption: A logical workflow for the synthesis via [2+2] photocycloaddition.

Experimental Protocol: A Plausible Synthesis

While a definitive "discovery" paper for the title compound is not readily identifiable, a robust synthetic route can be constructed based on established methodologies. The following protocol outlines a reliable, multi-step synthesis suitable for a research laboratory setting.

Step 1: Synthesis of 3,3-Dimethyl-1-phenylcyclobutan-1-ol

This step utilizes a Grignard reaction, a classic and powerful method for carbon-carbon bond formation.

Materials:

-

3,3-Dimethylcyclobutanone

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Iodine (crystal)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine.

-

Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the Grignard reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of 3,3-dimethylcyclobutanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Separate the ether layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3-dimethyl-1-phenylcyclobutan-1-ol.

Step 2: Oxidation to 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

A strong oxidizing agent is required to convert the tertiary alcohol to a carboxylic acid, which involves the cleavage of a carbon-carbon bond. A common method is the use of potassium permanganate under basic conditions followed by acidification.

Materials:

-

3,3-Dimethyl-1-phenylcyclobutan-1-ol

-

Potassium permanganate

-

Sodium hydroxide

-

Water

-

Sodium bisulfite

-

Hydrochloric acid

-

Diethyl ether

Procedure:

-

Dissolve the crude 3,3-dimethyl-1-phenylcyclobutan-1-ol in a suitable solvent like acetone or tert-butanol.

-

Prepare an aqueous solution of potassium permanganate and sodium hydroxide.

-

Cool the solution of the alcohol to 0 °C and add the potassium permanganate solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction to stir at room temperature until the purple color of the permanganate has disappeared.

-

Filter the reaction mixture to remove the manganese dioxide precipitate.

-

Decolorize the filtrate by adding a small amount of sodium bisulfite.

-

Acidify the aqueous solution with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Structural Elucidation and Data

The identity and purity of the synthesized 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid would be confirmed by standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, the diastereotopic methylene protons of the cyclobutane ring, and the singlets for the two methyl groups. |

| ¹³C NMR | Resonances for the quaternary carbons of the cyclobutane ring (one attached to the phenyl and carboxyl groups, and the other to the gem-dimethyl groups), the methylene carbons, the methyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |

| Infrared Spectroscopy | A broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of a carboxylic acid, and a strong absorption around 1700 cm⁻¹ for the C=O stretch of the carboxyl group. |

Applications and Future Directions

Substituted cyclobutane carboxylic acids are valuable building blocks in medicinal chemistry. They are often used as bioisosteres for other chemical groups or as rigid scaffolds to orient functional groups in a specific three-dimensional arrangement. The title compound, with its phenyl and carboxylic acid moieties, is primed for further derivatization, such as amide bond formation, to explore its potential as a ligand for various biological targets. For instance, similar phenylcyclobutane structures have been investigated for their potential as modulators of G-protein coupled receptors (GPCRs).[7] The unique conformational constraints imposed by the 3,3-dimethylcyclobutane core can lead to compounds with enhanced selectivity and improved pharmacokinetic properties.

Conclusion

The story of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid is not one of a singular, celebrated discovery but rather a testament to the incremental and powerful advancements in synthetic organic chemistry. The ability to construct such tailored, three-dimensional molecules is built upon a rich history of methodological development, particularly in the realm of forming strained ring systems. As the demand for novel chemical matter in drug discovery and materials science continues to grow, the strategic synthesis of complex cyclobutane derivatives like the one detailed in this guide will undoubtedly play an increasingly important role in shaping the future of molecular innovation.

References

-

Hoffmann, N. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link][4][5]

-

Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab, The Scripps Research Institute. [Link][1]

-

ResearchGate. (2015). [2+2] Photochemical Cycloaddition in Organic Synthesis. [Link]

-

ETH Research Collection. (2020). Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes. [Link]

- Ghosh, S., et al. (2009). Naturally Occurring Cyclobutanes: Their Biological Significance and Synthesis. Current Organic Chemistry, 13(12), 1194-1225.

-

PMC. (2022). Synthesis of Cyclobutane-Containing Tricyclic β-Lactams Based on a Saturated Scaffold Enabled by Iron-catalysed [2 + 2]-Cycloaddition. [Link]

-

Journal of the American Chemical Society. (1981). Synthesis and reactivity of compounds with cyclobutane ring(s). 19. Intramolecular thermal cyclization reactions of N,N-diacryloylamines. [Link]

-

Auburn University. (2023). Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations. [Link]

-

Myers, A. G. (n.d.). Cyclobutane Synthesis. Andrew G. Myers Research Group, Harvard University. [Link]

- Sergeiko, A., et al. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. The Bentham Science Publishers.

- Google Patents. (2009).

-

PMC. (2008). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]

-

PubChem. (n.d.). 3,3-Dimethylcyclobutanecarboxylic acid. [Link]

-

Google Patents. (2021). Cyclobutane containing carboxylic acid gpr120 modulators. [7]

- Google Patents. (1996).

-

Discovery Pharm. (n.d.). Patents. [Link]

-

Arkivoc. (2012). Evaluation of an aza-Michael approach for the synthesis of 3,3-dimethyl-2-aminocyclobutane-1-carboxylic acid. [Link]

-

Oklahoma Academy of Science. (1976). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link][3]

-

Diva-Portal.org. (2021). A Study of an 8-Aminoquinoline-Directed C(sp2)−H Arylation Reaction on the Route to Chiral Cyclobutane Keto Acids from Myrtenal. [Link]

-

NIST WebBook. (n.d.). 1-Cyclobutenecarboxylic acid, 3,3-dimethyl ethyl ester. [Link]

- Google Patents. (1999). N-heterocyclic carboxylic acids and carboxylic acid isosteres.

-

NIST WebBook. (n.d.). Cyclobutane carboxamide, 3,3-dimethyl. [Link]

-

Organic Syntheses. (n.d.). 1,1-CYCLOBUTANEDICARBOXYLIC ACID. [Link]

Sources

- 1. baranlab.org [baranlab.org]

- 2. Cyclobutane - Wikipedia [en.wikipedia.org]

- 3. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]

An In-depth Technical Guide to 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid: A Keystone for Modern Drug Discovery

For Immediate Release

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid, a unique molecular scaffold with significant potential in medicinal chemistry. Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural attributes, a proposed synthetic pathway, and the prospective applications of this compound, underscoring its relevance in the design of novel therapeutics.

Core Molecular Attributes

CAS Number: 151157-51-6

Molecular Formula: C₁₃H₁₆O₂

The structural architecture of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid is characterized by a cyclobutane ring, a scaffold known for its ability to introduce three-dimensionality into molecules—a desirable trait in modern drug design. The presence of a gem-dimethyl group at the 3-position and a phenyl and a carboxylic acid group at the 1-position creates a chiral center, suggesting the potential for stereospecific interactions with biological targets.

| Property | Value | Source |

| CAS Number | 151157-51-6 | Inferred from supplier databases |

| Molecular Formula | C₁₃H₁₆O₂ | Calculated |

| IUPAC Name | 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid | IUPAC Nomenclature |

Strategic Importance in Medicinal Chemistry

The cyclobutane motif is an underutilized yet highly valuable scaffold in the development of therapeutic agents. Its rigid, three-dimensional structure can offer distinct advantages over more conventional, often planar, ring systems. The incorporation of a cyclobutane core can lead to improved metabolic stability and presents unique vectors for substituent placement, allowing for fine-tuning of a molecule's pharmacological profile.

The carboxylic acid group is a well-established pharmacophore present in numerous approved drugs. It can participate in crucial hydrogen bonding and ionic interactions with biological targets. However, the inherent properties of carboxylic acids, such as potential metabolic liabilities and limited membrane permeability, often necessitate the exploration of bioisosteric replacements. The unique substitution pattern of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid makes it an intriguing starting point for the development of such analogs.

Proposed Synthetic Pathway

Figure 1. A proposed synthetic workflow for 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of Diethyl 2-bromo-2-phenylacetate

-

To a solution of phenylacetic acid in ethanol, add thionyl chloride dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure to obtain ethyl phenylacetate.

-

Reflux the ethyl phenylacetate with N-bromosuccinimide (NBS) and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride.

-

Monitor the reaction by TLC. Upon completion, cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to yield the crude α-bromo ester.

Step 2: [2+2] Cycloaddition

-

In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide in dry ethanol.

-

Add diethyl malonate to the solution and stir.

-

Cool the mixture and add the α-bromo phenylacetate dropwise.

-

Introduce isobutylene gas into the reaction vessel.

-

Allow the reaction to proceed at room temperature, monitoring for the formation of the cyclobutane ring.

Step 3: Hydrolysis and Decarboxylation

-

To the crude cycloadduct, add a solution of sodium hydroxide in a mixture of water and ethanol.

-

Reflux the mixture until the ester hydrolysis is complete.

-

Acidify the cooled reaction mixture with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

-

Filter, wash with cold water, and dry the solid.

-

Heat the resulting dicarboxylic acid at a temperature above its melting point to induce decarboxylation, yielding 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid.

Potential Applications in Drug Discovery

The unique structural features of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid position it as a valuable building block for the synthesis of novel drug candidates across various therapeutic areas.

Figure 2. Potential applications of the core scaffold in drug development.

As a Bioisostere for Carboxylic Acids

The carboxylic acid moiety of the title compound can be derivatized or replaced with various bioisosteres to overcome the potential pharmacokinetic limitations of the parent acid. Such modifications can lead to compounds with improved oral bioavailability, enhanced metabolic stability, and reduced off-target toxicities.

Introduction of 3D-Character

The non-planar nature of the cyclobutane ring is a key feature that can be exploited to design molecules with improved binding affinity and selectivity for their biological targets. This three-dimensionality can enable access to previously unaddressed binding pockets in proteins.

Conclusion

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid represents a promising, yet underexplored, chemical entity for the advancement of drug discovery programs. Its unique combination of a rigid, three-dimensional cyclobutane core with a versatile carboxylic acid handle makes it an attractive starting point for the synthesis of novel small molecule therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.

References

- Note: As of the last update, specific peer-reviewed publications detailing the synthesis and applications of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (CAS 151157-51-6) are not prevalent in publicly accessible databases. The synthetic strategies and potential applications discussed herein are based on established principles of organic chemistry and medicinal chemistry, drawing from literature on analogous structures. For further reading on the synthesis and utility of substituted cyclobutane derivatives in drug discovery, the following resources are recommended: The role of cyclobutane rings in medicinal chemistry.Source: Journal of Medicinal Chemistry. A comprehensive review of the topic would provide foundational knowledge. Strategies for the synthesis of substituted cyclobutanes.Source: Organic Letters or similar high-impact journals in organic synthesis. These would offer insights into relevant synthetic methodologies. Carboxylic Acid Bioisosteres in Drug Design.Source: A review article from a journal such as the Journal of Medicinal Chemistry or Drug Discovery Today would provide context on the importance of modifying the carboxylic acid moiety.

Solubility of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid in Different Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid. Recognizing the absence of extensive published data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and detailed experimental protocols for empirical determination. This guide is intended for researchers, scientists, and professionals in drug development who require a robust methodology for characterizing the solubility of novel organic compounds.

Introduction: Predicting Solubility from First Principles

The solubility of a compound is a critical physicochemical parameter, influencing its behavior in various chemical and biological systems. For 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid, a molecule with distinct polar and non-polar regions, solubility is governed by the interplay of its structural features with the properties of the solvent.

The fundamental principle of "like dissolves like" dictates that substances with similar polarities are more likely to be soluble in one another.[1][2][3] 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid possesses a polar carboxylic acid group (-COOH) capable of hydrogen bonding and a significant non-polar hydrocarbon backbone, including a phenyl group and a dimethyl-substituted cyclobutane ring.

-

Polar Characteristics: The carboxylic acid moiety can act as both a hydrogen bond donor and acceptor, suggesting potential solubility in polar protic solvents like water and alcohols.[1]

-

Non-Polar Characteristics: The bulky, non-polar portion of the molecule, comprising the phenyl and dimethylcyclobutane groups, will favor interactions with non-polar solvents through London dispersion forces.[1]

Therefore, the overall solubility of this compound in a given solvent will be a balance between these opposing characteristics. It is anticipated that the molecule will exhibit limited solubility in highly polar solvents like water and in very non-polar solvents like hexane, with optimal solubility likely found in solvents of intermediate polarity.

Furthermore, the carboxylic acid group introduces pH-dependent solubility. In aqueous basic solutions, the carboxylic acid will deprotonate to form a carboxylate salt, which is significantly more polar and, therefore, more water-soluble.[4]

Theoretical Framework and Influential Factors

The process of dissolution involves overcoming the solute-solute and solvent-solvent intermolecular forces to establish new solute-solvent interactions.[1][5] The thermodynamics of this process, governed by enthalpy and entropy changes, determines the equilibrium solubility.[6][7]

Several factors can influence the solubility of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid:

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[8][9][10] However, this relationship must be determined empirically.

-

Solvent Polarity: A range of solvents with varying polarities should be tested to identify the optimal medium for dissolution.

-

pH (for aqueous solutions): As a carboxylic acid, the solubility in aqueous media is expected to increase significantly at pH values above its pKa due to the formation of the more soluble carboxylate anion.[11]

-

Polymorphism: The crystalline form of the solid can impact its solubility.[9][12] It is crucial to characterize the solid form used in solubility studies.

Experimental Determination of Equilibrium Solubility

The following section details a robust protocol for determining the equilibrium solubility of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid using the widely accepted shake-flask method.[13][14]

Materials and Equipment

-

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (solid)

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Aqueous buffer solutions of varying pH (e.g., pH 2, 5, 7.4, 9)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.[13][15][16]

Experimental Workflow

The experimental workflow for determining the equilibrium solubility is depicted below.

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Protocol

-

Preparation of Samples: Add an excess amount of solid 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid to a series of vials. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.[13]

-

Addition of Solvents: To each vial, add a precise volume of the desired solvent or buffer solution.

-

Equilibration: Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24 to 72 hours).[14]

-

Phase Separation: After equilibration, remove the vials and allow them to stand to let the excess solid settle. For a more complete separation, centrifuge the vials.[14]

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microcrystals.

-

Quantification: Prepare a standard curve of the compound in the respective solvent. Analyze the filtered supernatant using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound.[13][16]

-

Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L.

Data Presentation and Interpretation

The empirically determined solubility data should be presented in a clear and concise manner to facilitate comparison across different solvent systems.

Tabulated Solubility Data

| Solvent | Polarity Index | Dielectric Constant | Solubility at 25 °C (mg/mL) |

| Hexane | 0.1 | 1.88 | To be determined |

| Dichloromethane | 3.1 | 9.08 | To be determined |

| Ethyl Acetate | 4.4 | 6.02 | To be determined |

| Acetone | 5.1 | 20.7 | To be determined |

| Ethanol | 4.3 | 24.55 | To be determined |

| Methanol | 5.1 | 32.6 | To be determined |

| Water | 10.2 | 80.1 | To be determined |

Note: Polarity Index and Dielectric Constant values are approximate and serve as a reference.[17]

pH-Solubility Profile

For aqueous solutions, a graph of solubility versus pH is highly informative.

Caption: Expected pH-solubility profile for a carboxylic acid.

An increase in solubility is expected as the pH rises above the pKa of the carboxylic acid group, due to the formation of the more polar and water-soluble carboxylate salt.[4]

Conclusion and Future Directions

This guide provides a comprehensive methodology for characterizing the solubility of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid. By applying the principles of physical chemistry and employing robust experimental techniques, researchers can generate the critical solubility data necessary for a wide range of applications, from reaction optimization to formulation development in the pharmaceutical industry. The presented protocols are designed to be adaptable and can serve as a foundation for more advanced studies, such as the determination of thermodynamic parameters of dissolution or the investigation of co-solvency effects.

References

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Gerber, D. Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

-

Purdue University. Solubility. Retrieved from [Link]

-

Al-Mustansiriya University. (2025, October 22). Solubility. Retrieved from [Link]

-

University of Colorado Boulder. Wet Lab Unknown. Retrieved from [Link]

-

JoVE. (2020, March 26). Solubility - Concept. Retrieved from [Link]

-

Wikipedia. Solubility. Retrieved from [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

Gerber, D. Factors that Affect Solubility. Retrieved from [Link]

-

ACS Publications. (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. Retrieved from [Link]

-

Khan Academy. Solubility of organic compounds. Retrieved from [Link]

-

solubility experimental methods.pptx. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, September 12). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Quora. (2015, June 21). What are the factors that affect solubility?. Retrieved from [Link]

-

Dissolution Technologies. Analytical Method Selection for Drug Product Dissolution Testing. Retrieved from [Link]

-

Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

Sources

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. Khan Academy [khanacademy.org]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. sites.nvcc.edu [sites.nvcc.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. Video: Solubility - Concept [jove.com]

- 7. Solubility - Wikipedia [en.wikipedia.org]

- 8. Solubility [chem.fsu.edu]

- 9. caymanchem.com [caymanchem.com]

- 10. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. www1.udel.edu [www1.udel.edu]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. researchgate.net [researchgate.net]

- 14. raytor.com [raytor.com]

- 15. solubility experimental methods.pptx [slideshare.net]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. organicchemistrydata.org [organicchemistrydata.org]

Thermochemical data for 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

An In-depth Technical Guide to the Thermochemical Properties of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermochemical Data in Molecular Design

The thermodynamic stability of a molecule is a critical determinant of its behavior in both chemical and biological systems. For a compound like 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid, which possesses a unique combination of a strained cyclobutane ring, a bulky phenyl group, and a reactive carboxylic acid moiety, a thorough understanding of its thermochemical properties is paramount. This data, including enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation, provides invaluable insights for drug development professionals and materials scientists. It informs on molecular stability, reaction energetics, and the feasibility of synthetic pathways, ultimately guiding the rational design of novel therapeutics and materials.

The structure of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid presents a fascinating case for thermochemical analysis. The cyclobutane ring is inherently strained due to the deviation of its C-C-C bond angles from the ideal tetrahedral angle of 109.5°.[1] This ring strain significantly influences the molecule's enthalpy of formation and overall stability.[1][2] The presence of the gem-dimethyl group and the phenyl and carboxylic acid substituents on the same carbon atom further contributes to the steric and electronic landscape of the molecule, impacting its conformational preferences and energetic profile.

This technical guide provides a comprehensive framework for determining the thermochemical data of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid. In the absence of direct experimental data for this specific molecule in the current literature, this document outlines both state-of-the-art computational prediction methodologies and detailed experimental protocols to obtain this crucial information.

Part 1: Computational Prediction of Thermochemical Properties

Computational chemistry offers a powerful and cost-effective approach to estimate the thermochemical properties of molecules. High-level ab initio calculations can provide reliable predictions of gas-phase enthalpies of formation, which, when combined with estimated enthalpies of sublimation, can offer a complete thermochemical profile.

Theoretical Framework: Isodesmic Reactions

A robust method for calculating the enthalpy of formation of a strained molecule is through the use of isodesmic reactions.[2][3][4] This approach involves a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation of bond types leads to a significant cancellation of errors in the quantum mechanical calculations, resulting in a more accurate determination of the reaction enthalpy. The calculated reaction enthalpy can then be used to derive the enthalpy of formation of the target molecule, provided the enthalpies of formation of the other reactants and products are known from reliable sources like the NIST Chemistry WebBook.[5][6]

Computational Protocol for Determining Gas-Phase Enthalpy of Formation

This protocol outlines the steps to calculate the gas-phase standard enthalpy of formation (ΔfH°gas) of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid at 298.15 K.

Software: A quantum chemistry software package such as Gaussian, Q-Chem, or Spartan is required.

Methodology:

-

Structure Optimization:

-

Build the 3D structure of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid and all other molecules in the chosen isodesmic reaction (see Figure 1).

-

Perform geometry optimization and frequency calculations at a suitable level of theory, such as B3LYP/6-31G(d) or a higher level like G4 theory for improved accuracy.[4] The frequency calculation is crucial to confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

-

Isodesmic Reaction Design:

-

Construct a balanced isodesmic reaction. A possible reaction is shown in Figure 1.

Figure 1: An example of an isodesmic reaction for the computational determination of the enthalpy of formation of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid.

-

-

Enthalpy Calculation:

-

Calculate the total enthalpy (H) for each optimized molecule at 298.15 K. This is the sum of the electronic energy, ZPVE, and thermal corrections.

-

Calculate the reaction enthalpy (ΔrH°) at 298.15 K: ΔrH° = [ΣH(products)] - [ΣH(reactants)]

-

-

Enthalpy of Formation Calculation:

-

Rearrange the equation to solve for the enthalpy of formation of the target molecule: ΔfH°(target) = [ΣΔfH°(products)] - [ΣΔfH°(reactants, excluding target)] - ΔrH°

-

Obtain the experimental gas-phase enthalpies of formation for the reference compounds from authoritative databases like the NIST Chemistry WebBook.[5][6]

-

Predicted Thermochemical Data (Hypothetical)

The following table presents hypothetical thermochemical data for 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid, which would be populated by the results of the computational protocol described above.

| Thermochemical Property | Predicted Value (Gas Phase) | Units |

| Standard Enthalpy of Formation (ΔfH°gas) | Value to be determined | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°gas) | Value to be determined | kJ/mol |

| Standard Molar Entropy (S°) | Value to be determined | J/mol·K |

| Heat Capacity (Cp) | Value to be determined | J/mol·K |

Part 2: Experimental Determination of Thermochemical Properties

Experimental measurements are the gold standard for obtaining accurate thermochemical data. This section provides detailed protocols for the synthesis, purification, and thermochemical analysis of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid.

Synthesis and Purification

A plausible synthetic route to 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid could involve a [2+2] cycloaddition reaction, followed by functional group manipulation. The purity of the sample is critical for accurate thermochemical measurements. Standard purification techniques such as recrystallization or column chromatography should be employed, and the purity should be verified by techniques like NMR, HPLC, and elemental analysis.

Experimental Protocol: Oxygen Bomb Calorimetry

Oxygen bomb calorimetry is the primary method for determining the standard enthalpy of combustion (ΔcH°) of a solid or liquid organic compound.[1][7] From this value, the standard enthalpy of formation in the condensed state (ΔfH°solid) can be derived.

Apparatus: A static bomb combustion calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed pellet of the purified solid sample is placed in the crucible inside the bomb.

-

Assembly and Pressurization: The bomb is sealed and pressurized with high-purity oxygen.

-

Calorimeter Setup: The bomb is placed in a known mass of water in the calorimeter. The system is allowed to reach thermal equilibrium.

-

Ignition and Data Acquisition: The sample is ignited via a fuse wire, and the temperature change of the water is monitored with high precision.

-

Calculation of Enthalpy of Combustion: The heat released during combustion is calculated from the temperature change and the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid). This value is then used to calculate the standard molar enthalpy of combustion.

-

Derivation of Enthalpy of Formation: The standard enthalpy of formation in the solid state is calculated using Hess's Law: ΔfH°(C₁₃H₁₆O₂, solid) = 13 * ΔfH°(CO₂, gas) + 8 * ΔfH°(H₂O, liquid) - ΔcH°(C₁₃H₁₆O₂, solid) The standard enthalpies of formation for CO₂(g) and H₂O(l) are well-established.[8][9]

Figure 2: Workflow for the experimental determination of the enthalpy of formation using oxygen bomb calorimetry.

Experimental Protocol: Enthalpy of Sublimation

To compare experimental data with gas-phase computational results, the enthalpy of sublimation (ΔsubH°) must be determined. This allows for the conversion of the solid-state enthalpy of formation to the gas-phase value.

ΔfH°(gas) = ΔfH°(solid) + ΔsubH°

Techniques like Knudsen effusion or transpiration can be used for this measurement.[3]

Experimental Protocol: Heat Capacity and Entropy

The heat capacity (Cp) and standard molar entropy (S°) can be determined using a combination of techniques:

-

Low-Temperature Adiabatic Calorimetry: This method is used to measure heat capacity from near absolute zero up to room temperature. The third law of thermodynamics is then used to calculate the standard molar entropy at 298.15 K from the heat capacity data.

-

Differential Scanning Calorimetry (DSC): DSC can be used to measure the heat capacity of the solid and, if the compound melts without decomposition, the liquid phase at various temperatures.

Part 3: Data Validation and Trustworthiness

The integrity of thermochemical data hinges on a self-validating system. This involves:

-

Purity Assessment: Ensuring the sample is of the highest possible purity to avoid side reactions during combustion.

-

Calorimeter Calibration: Regular calibration of the calorimeter with a certified standard reference material.

-

Comparison of Experimental and Computational Data: A good agreement between the experimentally determined gas-phase enthalpy of formation and the value predicted by high-level computational methods provides strong validation for both approaches.

Conclusion

References

- A Technical Guide to Calculating the Strain Energy of Cyclobutane Deriv

- An In-depth Technical Guide to the Thermochemical Properties of Cyclobutane and Its Deriv

- Enthalpies of Vaporization of Organic Compounds. VII. Some Carboxylic Acids. - SciSpace. (URL: )

-

Thermochemical study of arenecarboxylic acids - ResearchGate. (URL: [Link])

-

Thermochemistry of biphenylcarboxylic and dicarboxylic acids . A combined experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

-

Determination of experimental excess molar properties for mixtures of carboxylic acids - ResearchGate. (URL: [Link])

-

Experimental and Computational Thermochemistry of 2- and 3-Thiophenecarboxylic Acids | The Journal of Physical Chemistry A - ACS Publications. (URL: [Link])

-

Thermal Cyclobutane Ring Formation | Request PDF - ResearchGate. (URL: [Link])

-

Enthalpies of formation of fused cyclobutane derivatives | Journal of the American Chemical Society. (URL: [Link])

-

Chemical Properties of Cyclobutane carboxamide, 3,3-dimethyl (CAS 89894-97-3) - Cheméo. (URL: [Link])

-

Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

-

Standard Gibbs free energy of formation - Wikipedia. (URL: [Link])

-

Gibb's Free Energy - MOPAC. (URL: [Link])

- Table 1. Thermodynamic data at 25oC for assorted inorganic substances. (URL: )

-

Standard Heats and Free Energies of Formation and Absolute Entropies of Organic Compounds - Wired Chemist. (URL: [Link])

-

3,3-Dimethylcyclohexane-1-carboxylic acid | C9H16O2 | CID 64468465 - PubChem. (URL: [Link])

-

3,3-Dimethylcyclobutanecarboxylic acid | C7H12O2 | CID 215106 - PubChem. (URL: [Link])

-

(A) Gibbs energy profile for the lactonization of... - ResearchGate. (URL: [Link])

-

Dimethyl Carbonate Enthalpy of Formation - Active Thermochemical Tables. (URL: [Link])

-

3,3-Dimethyl-1,1-di(methyl)cyclobutane - PubChem. (URL: [Link])

-

Cyclobutane, 1,3-dimethyl - NIST WebBook. (URL: [Link])

-

Where can I find standard enthalpy of formation and standard molar entropy of all the chemical compounds? | ResearchGate. (URL: [Link])

-

Cyclobutane carboxamide, 3,3-dimethyl - NIST WebBook. (URL: [Link])

-

Standard Thermodynamic Properties of Chemical Substances - Sciencemadness. (URL: [Link])

- US4307033A - Preparation of 3,3-dimethyl-cyclopropane-1,1,2-tricarboxylic acid derivatives and intermediates therefor - Google P

-

Heat Capacity and Other Thermodynamic Properties - of Linear Macromolecules - X. Update of the ATHAS 1980 Data Bank - NIST. (URL: [Link])

-

3-(Methoxycarbonyl)cyclobutane-1-carboxylic acid Properties - EPA. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 6. Standard Heats and Free Energies of Formation and Absolute Entropies of Organic Compounds [wiredchemist.com]

- 7. Thermochemistry of biphenylcarboxylic and dicarboxylic acids. A combined experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. sciencemadness.org [sciencemadness.org]

Methodological & Application

Application Note: Synthesis and Characterization of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic Acid Derivatives

Introduction & Strategic Rationale

Cyclobutane rings are increasingly utilized in medicinal chemistry to induce conformational restriction, improve metabolic stability, and modulate lipophilicity. Specifically, 1-phenylcyclobutanecarboxylic acid derivatives serve as critical building blocks for various active pharmaceutical ingredients (APIs), including calcium release-activated calcium (CRAC) channel inhibitors [1].

The synthesis of 3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid presents a unique kinetic advantage over its unsubstituted counterparts. The presence of the gem-dimethyl group on the alkylating agent invokes the Thorpe-Ingold effect (or gem-dimethyl effect) [2]. By substituting hydrogen atoms with bulky methyl groups, the internal bond angle of the acyclic precursor is compressed (

As a Senior Application Scientist, I have designed this protocol to bypass the hazards of strictly anhydrous conditions (e.g., using Sodium Hydride) by employing a highly scalable Phase-Transfer Catalysis (PTC) methodology [4].

Synthetic Workflow & Mechanistic Pathway

The synthesis proceeds via a three-stage self-validating workflow:

-

Phase-Transfer Alkylation & Cyclization: Double alkylation of phenylacetonitrile.

-

Sterically Hindered Hydrolysis: High-temperature alkaline cleavage of the nitrile.

-

Derivatization: Activation to the acyl chloride followed by nucleophilic substitution.

Workflow for the synthesis of 3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid derivatives.

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-1-phenylcyclobutane-1-carbonitrile

Causality: Traditional methods utilize NaH in DMF, which requires strict anhydrous conditions and generates explosive

-

Setup: To a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, add phenylacetonitrile (1.0 eq, 100 mmol) and 1,3-dibromo-2,2-dimethylpropane (1.05 eq, 105 mmol) in 150 mL of toluene.

-

Catalyst Addition: Add TBAB (0.05 eq, 5 mmol) to the organic solution.

-

Base Addition: Slowly add 100 mL of a 50% (w/w) aqueous NaOH solution. Note: The reaction is mildly exothermic.

-

Cyclization: Heat the biphasic mixture to 60 °C with vigorous mechanical stirring (≥600 rpm is critical for mass transfer) for 4–6 hours.

-

Workup & IPC: Cool to room temperature, separate the organic layer, and wash with water (

mL) and brine. Dry over anhydrous-

Self-Validation (IPC): TLC (9:1 Hexane/EtOAc) should show complete consumption of phenylacetonitrile. IR spectroscopy of the crude oil must display a sharp

stretch at ~2240 cm⁻¹.

-

Step 2: Hydrolysis to 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic Acid

Causality: Nitriles situated on quaternary carbons are highly sterically hindered (neopentyl-like). Standard aqueous reflux conditions will stall at the primary amide stage. Ethylene glycol is selected as the solvent because its high boiling point allows the reaction to reach the thermal threshold (150 °C) required to overcome this steric barrier.

-

Setup: Dissolve the crude nitrile from Step 1 in 100 mL of ethylene glycol.

-

Hydrolysis: Add Potassium Hydroxide (KOH) pellets (4.0 eq, 400 mmol). Heat the mixture to 150 °C for 12 hours.

-

Workup: Cool the mixture to room temperature and dilute with 200 mL of distilled water. Wash the aqueous layer with diethyl ether (

mL) to remove unreacted nitrile and organic impurities. -

Acidification: Carefully acidify the aqueous layer with 6M HCl to pH 2. The product will precipitate as a white solid.

-

Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50 °C.

-

Self-Validation (IPC): ¹H NMR (

) must show the disappearance of the nitrile precursors and the appearance of a broad singlet at >10.0 ppm corresponding to the carboxylic acid proton.

-

Step 3: Derivatization to Target Amides

Causality: The carboxylic acid is converted to an acyl chloride using Thionyl Chloride (

-

Activation: Suspend the carboxylic acid (1.0 eq) in dry dichloromethane (DCM). Add

(1.5 eq) and 2 drops of anhydrous DMF. Stir at room temperature until gas evolution ( -

Concentration: Remove excess

and DCM under reduced pressure to yield the crude acyl chloride. -

Amidation: Dissolve the acyl chloride in fresh DCM. Cool to 0 °C and add an amine of choice (e.g., cyclopropylamine, 1.2 eq) and triethylamine (TEA, 2.0 eq). Stir for 2 hours, wash with 1M HCl, dry, and concentrate to yield the final derivative.

Quantitative Data & Validation

Table 1: Reaction Optimization for the Cyclization Step Demonstrating the superiority of the PTC method over standard anhydrous conditions.

| Base / Solvent System | Catalyst | Temp (°C) | Yield (%) | Causality / Observation |

| NaH / DMF | None | 25 - 50 | 72 | Requires strict anhydrous conditions; hazardous |

| 50% aq. NaOH / Toluene | None | 60 | < 10 | Biphasic system; poor mass transfer without a phase-transfer agent. |

| 50% aq. NaOH / Toluene | TBAB (5 mol%) | 60 | 88 | Efficient phase transfer; highly scalable and safe. |

Table 2: In-Process Control (IPC) & Analytical Signatures Self-validating parameters to ensure protocol integrity at each stage.

| Intermediate / Product | Analytical Method | Key Diagnostic Signals |

| Nitrile Intermediate | IR Spectroscopy | Sharp peak at ~2240 cm⁻¹ ( |

| Nitrile Intermediate | ¹H NMR ( | Singlets at ~1.0 ppm and ~1.3 ppm (gem-dimethyls). |

| Carboxylic Acid | IR Spectroscopy | Broad band 3300-2500 cm⁻¹ (O-H), strong peak ~1700 cm⁻¹ (C=O). |

| Carboxylic Acid | ¹H NMR ( | Broad singlet >10.0 ppm (COOH); multiplet 7.2-7.4 ppm (Phenyl). |

References

Protocol for the purification of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Executive Summary

This application note details a robust protocol for the purification of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (CAS: 151157-51-6).[1][2] This compound is a critical intermediate in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other CNS-active agents.[1][2] Its unique structural features—a strained cyclobutane ring substituted with a lipophilic phenyl group and a gem-dimethyl moiety—present specific purification challenges, particularly in separating it from unreacted phenylacetic acid derivatives and decarboxylated byproducts.

The protocol utilizes a Dual-Phase Purification Strategy :

-

Chemo-Selective Acid-Base Extraction: Exploits the pKa difference between the target carboxylic acid and non-acidic impurities.[1]

-

Solvent-Anti-Solvent Recrystallization: Leverages the compound's lipophilicity to achieve >98% purity (HPLC).[1]

Chemical Context & Properties

| Property | Description |

| Chemical Name | 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid |

| CAS Number | 151157-51-6 |

| Molecular Formula | C₁₃H₁₆O₂ |

| Molecular Weight | 204.27 g/mol |

| Physical Form | White to off-white crystalline solid |

| Solubility | Soluble in DCM, EtOAc, Ethanol; Sparingly soluble in Water, Hexane |

| Key Impurities | 1-Phenyl-3,3-dimethylcyclobutane (Decarboxylated byproduct), Phenylacetic acid derivatives (Starting material) |

Scientist’s Insight: The gem-dimethyl group at the 3-position increases the lipophilicity of this molecule compared to simple cyclobutanecarboxylic acids.[1][2] This drastically affects solvent selection, making water an excellent anti-solvent, but requiring non-polar organic solvents (like Heptane) to drive crystallization effectively.

Safety Protocol

-

Hazards: The compound is an irritant (H315, H319, H335). It may cause skin, eye, and respiratory irritation.

-

PPE: Standard laboratory PPE (Safety glasses, Lab coat, Nitrile gloves).

-

Handling: Perform all open-vessel operations in a fume hood.

-

Waste: Dispose of aqueous waste containing phenyl salts as hazardous chemical waste.

Detailed Purification Protocol

Phase 1: Acid-Base Workup (The "Coarse" Purification)

Objective: To remove neutral organic impurities (unreacted alkyl halides, decarboxylated cyclobutanes) and inorganic salts.[2]

Reagents:

-

Diethyl Ether (

) or Methyl tert-butyl ether (MTBE)[1][2] -

Sodium Hydroxide (NaOH), 1M aqueous solution

-

Hydrochloric Acid (HCl), 2M aqueous solution

-

Brine (Saturated NaCl)[2]

-

Magnesium Sulfate (

), anhydrous

Procedure:

-

Dissolution: Dissolve the crude reaction mixture in

or MTBE (10 mL per gram of crude). -

Base Extraction: Extract the organic phase twice with 1M NaOH (1.5 equivalents relative to theoretical yield).

-

Organic Wash: Wash the combined aqueous basic layers once with a small volume of fresh

to remove entrained neutral organics. Discard this organic wash. -

Acidification: Cool the aqueous phase to 0-5°C. Slowly add 2M HCl with stirring until pH < 2.

-

Observation: The product should precipitate as a white solid or oil out as a thick liquid.

-

-

Re-Extraction: Extract the acidified aqueous mixture with Ethyl Acetate (

) (3 x volumes). -

Drying: Wash the combined EtOAc layers with Brine, dry over anhydrous

, filter, and concentrate in vacuo to yield the Pre-Purified Solid .

Caption: Workflow for the chemo-selective isolation of the carboxylic acid, removing non-acidic byproducts.

Phase 2: Recrystallization (The "Fine" Purification)

Objective: To remove structurally similar impurities (isomers, homologous acids) and achieve >98% purity.

Solvent System: Hexane / Ethyl Acetate (EtOAc) [2]

-

Rationale: The phenyl group provides solubility in EtOAc, while the aliphatic gem-dimethyl cyclobutane ring reduces solubility in Hexane. This combination offers a controllable solubility gradient.

Procedure:

-

Solvent Prep: Prepare a hot water bath (approx. 60°C).

-

Dissolution: Place the Pre-Purified Solid in an Erlenmeyer flask. Add the minimum amount of EtOAc required to dissolve the solid at near-boiling temperature.[1]

-

Tip: Add EtOAc in 0.5 mL increments. If the solution is colored, consider adding activated carbon, stirring for 5 mins, and hot-filtering.

-

-

Anti-Solvent Addition: While keeping the solution hot, slowly add Hexane dropwise.

-

Endpoint: Stop adding Hexane the moment a persistent cloudiness (turbidity) appears.

-

-

Clarification: Add one or two drops of EtOAc to clear the solution (make it transparent again).

-

Crystallization:

-

Allow the flask to cool to Room Temperature (RT) undisturbed for 1-2 hours.

-

Once at RT, place the flask in an ice bath (0-4°C) for another hour to maximize yield.

-

-

Filtration: Filter the crystals using a Buchner funnel. Wash the cake with cold Hexane.

-

Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.

Caption: Recrystallization logic utilizing the solubility differential between the polar acid group and the lipophilic hydrocarbon skeleton.

Analytical Validation

To ensure the protocol was successful, validate the final product against these criteria:

| Method | Acceptance Criteria | Notes |

| HPLC | Purity > 98.0% | Column: C18.[1][2] Mobile Phase: ACN/Water (0.1% TFA). Gradient: 20-90% ACN.[1][2] |

| 1H NMR | Conforms to Structure | Look for: Phenyl protons (7.2-7.4 ppm), Cyclobutane CH2 (2.0-3.0 ppm), Methyl singlets (approx 1.2 ppm).[2] |

| Melting Point | Sharp Range (e.g., 140-145°C) | Exact MP depends on polymorph; sharp range indicates purity. |

Troubleshooting Guide

Issue 1: "Oiling Out" (Product forms a liquid blob instead of crystals)

-

Cause: The solution is too concentrated, or the cooling was too rapid.

-

Fix: Re-heat the mixture until dissolved. Add a small amount of pure EtOAc to slightly dilute. Add a "seed crystal" of the pure product if available. Cool very slowly (wrap the flask in a towel).

Issue 2: Low Yield (<50%)

-

Cause: Too much solvent used during recrystallization or product lost in the mother liquor.

-

Fix: Concentrate the mother liquor (filtrate) from the recrystallization step and repeat the process to harvest a "second crop" of crystals.

Issue 3: Persistent Color

-

Cause: Trace oxidized impurities.

-

Fix: During the hot EtOAc dissolution step, add Activated Charcoal (10% w/w), stir for 10 minutes, and filter through Celite before adding Hexane.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 215106, 3,3-Dimethylcyclobutanecarboxylic acid. Retrieved October 25, 2023, from [Link]

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for acid-base extraction protocols).

Sources

Experimental procedure for the esterification of 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid

Target Compound: 3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid Document Revision: March 2026

Introduction & Mechanistic Rationale

The synthesis of esters from highly substituted, sterically hindered carboxylic acids remains a fundamental challenge in organic chemistry and drug development. The target compound, 3,3-dimethyl-1-phenylcyclobutane-1-carboxylic acid , features a fully substituted quaternary

Under standard acid-catalyzed conditions (Fischer esterification), the nucleophilic attack of an alcohol on the protonated carbonyl carbon requires the formation of a bulky tetrahedral intermediate. For 1-phenylcyclobutane-1-carboxylic acid derivatives, the extreme steric clash at this transition state renders traditional methods completely ineffective, often resulting in near-zero conversion[1].

To overcome this thermodynamic barrier, we must bypass the traditional tetrahedral transition state using two distinct mechanistic pathways:

-

Base-Promoted Alkylation (SN2 Pathway): Deprotonation of the acid generates a highly nucleophilic carboxylate anion, which attacks an electrophilic alkyl halide. This entirely avoids nucleophilic attack at the sterically shielded carbonyl carbon[2].

-

Steglich Esterification (N-Acylpyridinium Activation): Utilizing a carbodiimide coupling reagent (e.g., EDC) with a hyper-nucleophilic catalyst (DMAP). DMAP attacks the initial O-acylisourea intermediate to form a highly reactive N-acylpyridinium salt. This intermediate effectively "extends" the electrophilic center away from the steric bulk of the cyclobutane ring, facilitating attack by the alcohol[3].

Strategic Workflow

The selection of the esterification protocol depends entirely on the nature of the target ester (the alcohol or alkyl halide counterpart).

Fig 1: Strategic workflow for esterifying sterically hindered carboxylic acids.

Quantitative Method Comparison

The following table summarizes the expected performance of various esterification strategies when applied to highly hindered quaternary cyclobutane carboxylic acids.

| Method | Reagents & Conditions | Mechanistic Pathway | Suitability for Quaternary Acids | Expected Yield |

| Fischer | MeOH, H₂SO₄, Reflux (24h) | Nucleophilic Acyl Substitution | Poor: Severe steric clash at the tetrahedral intermediate. | < 10% |

| Alkylation | R-X, K₂CO₃, DMF, RT (4h) | Sₙ2 Displacement by Carboxylate | Excellent: Bypasses carbonyl attack entirely. | 85 - 95% |

| Steglich | R-OH, EDC·HCl, DMAP, DCM | N-Acylpyridinium Activation | Good: Overcomes steric bulk via hyper-reactive intermediate. | 70 - 85% |

Experimental Protocols

Protocol A: Base-Promoted Alkylation (Synthesis of Methyl/Benzyl Esters)

This protocol is the self-validating gold standard for creating simple alkyl esters from sterically hindered acids.

Materials:

-

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (1.0 equiv, 1.0 mmol, 204.26 mg)

-

Potassium carbonate (K₂CO₃, anhydrous, 325 mesh) (2.0 equiv, 2.0 mmol, 276.4 mg)

-

Methyl iodide (MeI) or Benzyl bromide (BnBr) (1.5 equiv, 1.5 mmol)

-

N,N-Dimethylformamide (DMF, anhydrous) (5.0 mL)

Step-by-Step Procedure & Causality:

-

Activation: Charge a flame-dried 25 mL round-bottom flask with the carboxylic acid and K₂CO₃. Add anhydrous DMF (5.0 mL).

-

Causality: K₂CO₃ is a mild, insoluble base that deprotonates the acid without inducing side reactions. DMF is selected because its high dielectric constant heavily solvates the potassium cation, leaving the carboxylate anion "naked" and highly nucleophilic.

-

-

Alkylation: Stir the suspension at 25 °C for 15 minutes. Dropwise, add the alkyl halide (e.g., MeI, 93 µL) via syringe.

-

In-Process Control: The mixture will transition from a loose suspension to a slightly cloudy, finer dispersion as the reaction proceeds.

-

-

Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1).

-

Validation: The starting acid will remain at the baseline (due to strong hydrogen bonding with silica), while the newly formed ester will elute with an

of ~0.6–0.7.

-

-

Workup: Quench the reaction by adding 15 mL of distilled water, then extract with Ethyl Acetate (3 × 15 mL).

-

Purification: Wash the combined organic layers with saturated aqueous NaCl (brine) (3 × 20 mL).

-

Causality: DMF is highly miscible with water but can partition into ethyl acetate. Copious brine washing is strictly required to forcefully partition the DMF back into the aqueous phase, preventing solvent contamination in the final product.

-

-

Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.

Protocol B: Steglich Esterification (Synthesis of Complex Esters)

Utilize this protocol when the target ester requires coupling with a secondary, tertiary, or functionally complex alcohol.

Materials:

-

3,3-Dimethyl-1-phenylcyclobutane-1-carboxylic acid (1.0 equiv, 1.0 mmol, 204.26 mg)

-

Target Alcohol (R-OH) (1.2 equiv, 1.2 mmol)

-

EDC·HCl (1.5 equiv, 1.5 mmol, 287.5 mg)

-

DMAP (0.2 equiv, 0.2 mmol, 24.4 mg)

-

Dichloromethane (DCM, anhydrous) (10.0 mL)

Step-by-Step Procedure & Causality:

-

Preparation: In a flame-dried 25 mL flask, dissolve the carboxylic acid and the target alcohol in anhydrous DCM (10 mL). Cool the solution to 0 °C in an ice bath.

-

Causality: Cooling to 0 °C suppresses the formation of N-acylurea side products, which can occur if the O-acylisourea intermediate undergoes a deleterious [1,3]-sigmatropic rearrangement before the alcohol can attack[4].

-

-

Catalysis & Coupling: Add DMAP followed immediately by EDC·HCl in one portion.

-

Causality: EDC·HCl is strictly chosen over DCC. DCC produces dicyclohexylurea (DCU), a byproduct that is notoriously difficult to separate from non-polar esters. EDC produces a water-soluble urea byproduct that is easily washed away during aqueous workup[4].

-

-

Reaction: Stir the mixture at 0 °C for 15 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for 12–16 hours.

-

Workup & Validation: Dilute the mixture with additional DCM (10 mL).

-

Wash with 1M HCl (10 mL) to protonate and remove the DMAP catalyst and any unreacted EDC.

-

Wash with saturated aqueous NaHCO₃ (10 mL) to remove any unreacted starting carboxylic acid.

-

Wash with brine (10 mL).

-

-

Isolation: Dry over anhydrous MgSO₄, filter, and concentrate. If trace impurities remain, purify via flash column chromatography (Hexanes/EtOAc gradient).

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. URL: [Link]

-

Duncalf, D. J., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11, 27075-27083. URL: [Link]

-

Tu, J.-L., et al. (2022). Iron-Catalyzed Ring-Opening of Cyclic Carboxylic Acids Enabled by Photoinduced Ligand-to-Metal Charge Transfer. Chemical Science, 13, 8553-8559. URL: [Link]